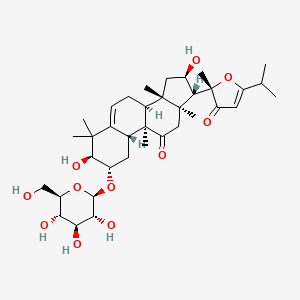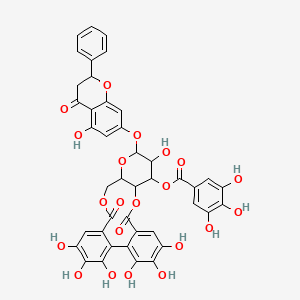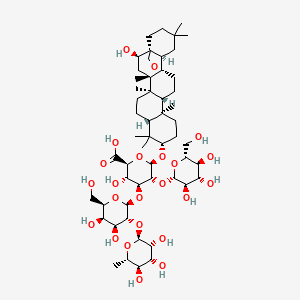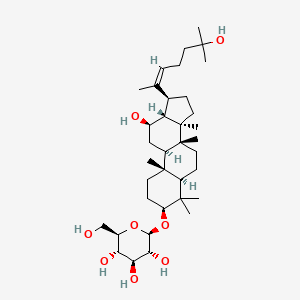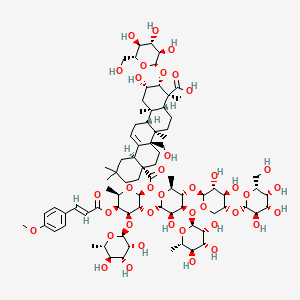
3-Amino-2,2-difluoropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-2,2-difluoropropan-1-ol” is a chemical compound with the CAS Number: 155310-11-5 . It has a molecular weight of 111.09 and its IUPAC name is 3-amino-2,2-difluoro-1-propanol . It is used as a reactant in the synthesis of pyridopyrimidine based cannabinoid-1 receptor inverse agonists .
Molecular Structure Analysis
The InChI code for “3-Amino-2,2-difluoropropan-1-ol” is 1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Amino-2,2-difluoropropan-1-ol” is a white or colorless to yellow solid or liquid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
科学的研究の応用
Synthesis of Cyclopentadienols : Yoshida et al. (1988) explored the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-dicarbonyl derivatives to produce cyclopentadienols. This study highlighted the role of amino groups and substituent bulkiness in influencing reactivities, which is relevant to the synthesis of complex organic compounds (H. Yoshida, T. Tamai, T. Ogata, & Kiyoshi Matsumoto, 1988).
Construction of Thionucleoside Analogs : Wu et al. (2004) synthesized 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue with high activity against HIV and HBV, starting from gem-difluorohomoallyl alcohol. This showcases the application in medicinal chemistry for the development of antiviral agents (Yun Wu, Xingang Zhang, Weidong Meng, & F. Qing, 2004).
Reactions with Organolithium and Grignard Reagents : Yamada et al. (2011) investigated the reaction of 2,2,3,3-tetrafluorooxetane with various nucleophiles, leading to the synthesis of difluoropropan-1-ols. This research is significant for the development of new molecules in organic chemistry (S. Yamada, Masahiro Kato, Yudai Komori, T. Konno, & T. Ishihara, 2011).
Studies on Amino Cyclopropane Carboxylic Acids : Liu et al. (2015) studied 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, particularly its decomposition and inhibition of ACC deaminase. This research has implications in understanding enzyme interactions and reactivity under physiological conditions (Cheng-hao Liu, Shao‐An Wang, M. Ruszczycky, Huawei Chen, Keqiang Li, K. Murakami, & Hung‐wen Liu, 2015).
Intramolecular Cyclization for Synthesis of Furans and Pyrroles : Egi et al. (2009) demonstrated the intramolecular cyclizations of 1-amino-3-alkyn-2-ols, providing an efficient method to produce substituted furans and pyrroles, highlighting the utility in synthetic organic chemistry (M. Egi, K. Azechi, & S. Akai, 2009).
Synthesis of Fluorinated Amino Acids : Lou et al. (2019) developed a palladium-catalyzed cross-coupling method for synthesizing trifluoromethylated and difluoromethylated amino acids. This method is notable for its application in peptide/protein-based chemical biology and medicinal chemistry (Yue-Guang Lou, Anwei Wang, Liang Zhao, Lin He, Xiao-Fei Li, Chun-Yang He, & Xingang Zhang, 2019).
Safety And Hazards
The compound is classified under the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H227 (combustible liquid) . Precautionary measures include avoiding ignition sources, wearing protective gloves and eye/face protection, and ensuring good ventilation .
特性
IUPAC Name |
3-amino-2,2-difluoropropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGHWSIJQTEAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-difluoropropan-1-ol | |
CAS RN |
155310-11-5 |
Source


|
| Record name | 3-Amino-2,2-difluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




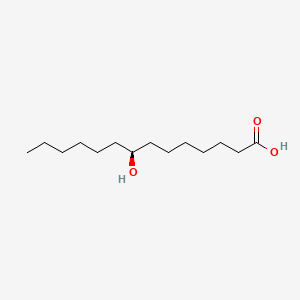
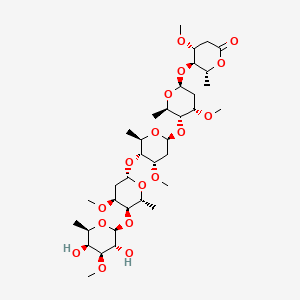
![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)


